molecular formula C23H18FN3O3 B11315071 2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B11315071
M. Wt: 403.4 g/mol
InChI Key: XSNKRZCHRJNKKU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential anticonvulsant properties, making it a subject of research for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is believed to involve interaction with benzodiazepine receptors. This interaction may modulate the activity of neurotransmitters in the brain, leading to its observed anticonvulsant effects. Additionally, other unknown mechanisms may contribute to its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its potential interaction with benzodiazepine receptors and other unknown mechanisms further distinguishes it from related compounds .

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C23H18FN3O3/c1-15(29-20-10-6-5-9-19(20)24)22(28)25-18-13-11-17(12-14-18)23-26-21(27-30-23)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,28)

InChI Key

XSNKRZCHRJNKKU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4F

Origin of Product

United States

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